3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the hydroxy, methoxy, and benzoyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity:
Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-methylbenzoyl derivatives
- Pyrrolidinone derivatives
- Methoxyethyl-substituted compounds
Uniqueness
The uniqueness of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in its applications.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H22N2O5/c1-13-12-15(28-3)4-5-16(13)19(24)17-18(14-6-8-22-9-7-14)23(10-11-27-2)21(26)20(17)25/h4-9,12,18,24H,10-11H2,1-3H3/b19-17+ |
InChI Key |
WJYFSFISXQCGNQ-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)O |
Origin of Product |
United States |
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